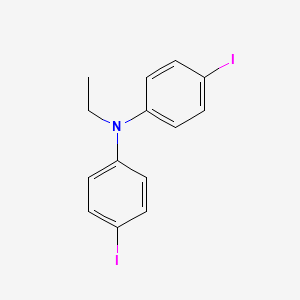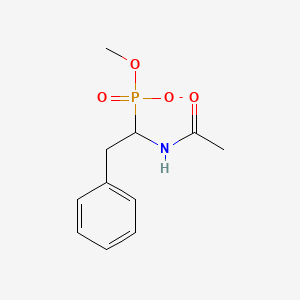
Methyl (1-acetamido-2-phenylethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1-acetamido-2-phenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenylethyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl (1-acetamido-2-phenylethyl)phosphonate typically involves the reaction of a phenylethylamine derivative with a phosphonate reagent. One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (1-acetamido-2-phenylethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphoric esters.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates .
Applications De Recherche Scientifique
Methyl (1-acetamido-2-phenylethyl)phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl (1-acetamido-2-phenylethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Phosphonates: Compounds like methylphosphonate and ethylphosphonate share similar structural features but differ in their alkyl groups.
Phosphinates: These compounds have a similar phosphorus-containing functional group but with different substituents, such as hydrogen or alkyl groups.
Uniqueness: Methyl (1-acetamido-2-phenylethyl)phosphonate is unique due to its specific combination of a phenylethyl backbone and an acetamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Propriétés
Numéro CAS |
223736-43-4 |
|---|---|
Formule moléculaire |
C11H15NO4P- |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
(1-acetamido-2-phenylethyl)-methoxyphosphinate |
InChI |
InChI=1S/C11H16NO4P/c1-9(13)12-11(17(14,15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,12,13)(H,14,15)/p-1 |
Clé InChI |
WWKOMYSDTYRJIJ-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)NC(CC1=CC=CC=C1)P(=O)([O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


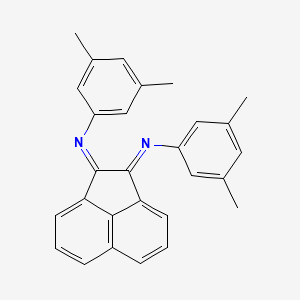
![Acetic acid;1-[3-(3-ethoxypropoxy)propoxy]propan-1-ol](/img/structure/B14248552.png)

![1-Ethyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B14248563.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-nitrobenzoic acid](/img/structure/B14248565.png)
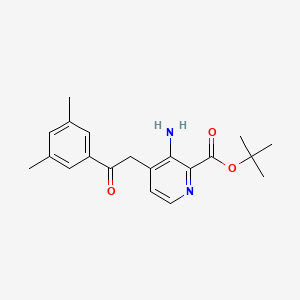

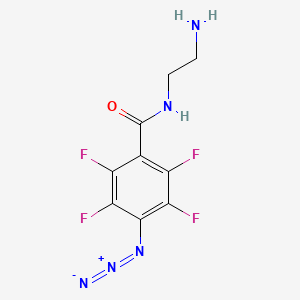

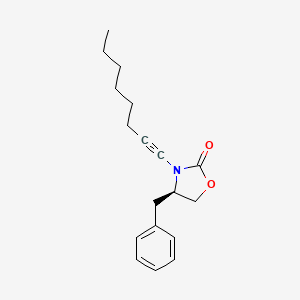
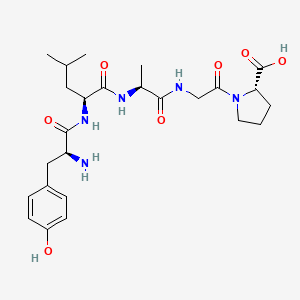
![N-(3-{[(Anthracen-9-YL)methyl]amino}propyl)-2-methylprop-2-enamide](/img/structure/B14248613.png)

